molecular formula C14H10ClN3O2S B2647252 N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-methylbenzamide CAS No. 865543-69-7

N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-methylbenzamide

Cat. No.: B2647252
CAS No.: 865543-69-7
M. Wt: 319.76
InChI Key: AINPBBAZFOYJLO-UHFFFAOYSA-N
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Description

N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-methylbenzamide is a complex organic compound that features a thiophene ring substituted with chlorine, an oxadiazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-methylbenzamide typically involves multi-step reactions starting from readily available precursors. One common route involves the formation of the 1,3,4-oxadiazole ring through the cyclization of hydrazides with carboxylic acids or their derivatives. The thiophene ring can be introduced via a halogenation reaction, where thiophene is chlorinated to form 5-chlorothiophene. This intermediate is then coupled with the oxadiazole derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the chlorinated thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride (LiAlH4) are common.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents and catalysts are used.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-methylbenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring is known for its ability to form hydrogen bonds and interact with various biological macromolecules, while the thiophene ring can enhance the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-methylbenzamide is unique due to the combination of the oxadiazole and benzamide moieties, which confer distinct chemical and biological properties. This combination is less common compared to other thiophene derivatives, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2S/c1-8-4-2-3-5-9(8)12(19)16-14-18-17-13(20-14)10-6-7-11(15)21-10/h2-7H,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINPBBAZFOYJLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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